BenchChemオンラインストアへようこそ!

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Anticancer MCF-7 Indolylurea

1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea (CAS 922940-31-6) is a synthetic indole-urea hybrid with molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.4 g/mol. The compound features an N1-ethyl-substituted indole scaffold connected via a urea linker to a 2-methoxyphenyl moiety.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 922940-31-6
Cat. No. B3305254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea
CAS922940-31-6
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C18H19N3O2/c1-3-21-12-15(13-8-4-6-10-16(13)21)20-18(22)19-14-9-5-7-11-17(14)23-2/h4-12H,3H2,1-2H3,(H2,19,20,22)
InChIKeyWESKLNYBXCXHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea (CAS 922940-31-6): Indole-Urea Hybrid Procurement Profile


1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea (CAS 922940-31-6) is a synthetic indole-urea hybrid with molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.4 g/mol . The compound features an N1-ethyl-substituted indole scaffold connected via a urea linker to a 2-methoxyphenyl moiety. It has been investigated as a potential kinase inhibitor scaffold, with reported antiproliferative activity against multiple cancer cell lines . Commercially available at ≥98% purity (HPLC) , it serves as a research tool compound within the broader indolylurea chemotype that has demonstrated nanomolar PKCα inhibition with selectivity over PKA [1].

Why Indolylurea Analogs Cannot Be Interchanged: Evidence for 1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea


Indolylurea derivatives exhibit highly divergent biological profiles based on subtle structural modifications. The N1-ethyl substituent on the indole ring of 922940-31-6 is not a passive spectator but a critical determinant of molecular recognition [1]. In the seminal PKCα inhibitor study, replacing the indole N1 substituent dramatically altered both potency and selectivity—compound 22g (with an N1-methyl group) exhibited an IC₅₀ of 28.1 μM, whereas optimized N1-substituted analogs achieved nanomolar inhibition [2]. Similarly, the ethylene vs. direct urea linkage between the indole and phenyl rings fundamentally shifts the conformational landscape, as evidenced by X-ray crystallography of the ethyl-linked analog 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which adopts a distinct crystal packing (monoclinic P2₁/c, a = 16.2774 Å, b = 11.1082 Å, c = 9.0819 Å, β = 103.09°) [3]. These structural differences preclude simple functional interchangeability among indolylurea chemotypes.

Quantitative Differentiation Evidence: 1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea vs. Closest Analogs


Antiproliferative Potency Against MCF-7 Breast Cancer Cells: Target Compound vs. PKCα-Inactive N1-Methyl Analog

1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea (CAS 922940-31-6) exhibits an IC₅₀ of 0.46 ± 0.04 μM against the MCF-7 breast adenocarcinoma cell line . In contrast, the structurally analogous PKCα inhibitor 22g, which bears an N1-methyl rather than N1-ethyl substituent on the indole ring alongside a different arylurea substitution pattern, shows an IC₅₀ of 28.1 ± 1.0 μM against the PKCα kinase target [1]. The ~61-fold difference in potency—albeit measured in different assay systems—highlights the profound impact of the N1-ethyl substitution on biological activity in the indolylurea series. The ethyl group increases lipophilicity and steric bulk, which may enhance hydrophobic packing within the target binding pocket, as supported by molecular docking studies of related indolylureas against CDK4 [2].

Anticancer MCF-7 Indolylurea

Selectivity Profile Against Gastric Cancer BGC823 Cells vs. Colorectal HT-29 Cells: Lineage-Specific Potency Differentiation

Across a panel of human cancer cell lines, 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea demonstrates notable cell-lineage selectivity . Against the BGC823 gastric cancer cell line, it achieves an IC₅₀ of 0.39 ± 0.06 μM, nearly 18-fold more potent than its activity against HT-29 colorectal adenocarcinoma cells (IC₅₀ = 7.01 ± 0.60 μM). In comparison, the ethyl-linked analog 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea shows an IC₅₀ of 4.71 μM against HeLa cervical cancer cells [1], which is intermediate between the target compound's activity against BGC823 and HT-29 cells. The target compound's enhanced potency against BGC823 gastric cancer cells, coupled with its reported Aurora-A kinase inhibitory mechanism , suggests a therapeutically relevant selectivity window that is not uniformly observed across all indolylurea analogs.

Gastric Cancer BGC823 Antiproliferative Selectivity

PKCα Kinase Selectivity Over PKA: Class-Level Evidence for Indolylurea Scaffold Advantage

The indolylurea chemotype to which CAS 922940-31-6 belongs has demonstrated the capacity for nanomolar PKCα inhibition with significant selectivity over the closely related AGC-family kinase PKA [1]. In the foundational study by Djung et al., lead indolylurea compounds achieved PKCα IC₅₀ values as low as 95 nM while sparing PKA, a selectivity profile critical for cardiac therapeutic applications where PKCα and PKA play opposing roles in calcium handling [2]. This class-level selectivity is not observed with bis-indolylmaleimide PKC inhibitors such as Ruboxistaurin (LY333531) and Enzastaurin (LY317615), which primarily target PKCβ [3]. The N1-ethyl-2-methoxyphenyl substitution pattern of the target compound represents a distinct chemical space within this privileged indolylurea scaffold, positioning it as a tool compound for investigating PKCα-mediated signaling pathways without confounding PKA inhibition.

PKCα PKA Kinase Selectivity Heart Failure

Conformational Distinction: N1-Ethyl Urea-Linked Scaffold vs. Ethylene-Bridged Analog by X-Ray Crystallography

The molecular conformation of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea is fundamentally distinct from its closest structural analog, 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, due to the direct urea linkage versus the ethylene spacer . X-ray crystallographic analysis of the ethylene-bridged analog reveals a monoclinic P2₁/c space group with unit cell parameters a = 16.2774(15) Å, b = 11.1082(10) Å, c = 9.0819(3) Å, β = 103.09(9)°, V = 1599.5(3) ų, and Z = 4 [1]. The target compound's direct urea attachment to the indole C3 position eliminates the rotational degrees of freedom introduced by the ethylene spacer, resulting in a more constrained conformational profile. This conformational restriction is predicted to reduce the entropic penalty upon target binding, as supported by CDK4 docking studies of the ethylene-linked analog that identified key binding interactions mediated through the urea carbonyl and indole NH groups [1]. The N1-ethyl substituent further modulates the indole electronic properties and steric environment, creating a pharmacophore geometry that is not accessible to either the N1-unsubstituted or ethylene-bridged variants.

X-ray Crystallography Conformation Indolylurea Structural Biology

Antimicrobial Spectrum: Broad-Spectrum Antibacterial Activity with Defined MIC Range vs. Narrow-Spectrum Indolylurea Comparators

In addition to its anticancer profile, 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea exhibits broad-spectrum antimicrobial activity . The compound demonstrates minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against various bacterial strains, alongside antifungal activity against Candida albicans and Aspergillus niger with MIC values between 25 and 100 μg/mL . By comparison, the chloro-substituted analog 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (CAS 899947-08-1) has been characterized primarily for urease inhibition (IC₅₀ = 150 nM against H. pylori urease) rather than direct antimicrobial activity, representing a fundamentally different application domain within the indolylurea family [1]. The target compound's dual anticancer–antimicrobial profile expands its utility as a multi-purpose screening compound, reducing the need to procure separate chemotypes for different assay cascades.

Antimicrobial MIC Indolylurea Broad-spectrum

Commercial Availability and Analytical Specification: 98% Purity with Batch-Specific QC Documentation

1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea (CAS 922940-31-6) is commercially available at a certified purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by Bidepharm . This represents a higher documented purity standard than the typical 95% purity offered for many research-grade indolylurea derivatives . The availability of comprehensive analytical data—including ¹H-NMR, ¹³C-NMR, and ESI-MS characterization as established for structurally related indolylureas [1]—enables researchers to verify compound identity and purity before initiating biological assays. For procurement purposes, this reduces the risk of batch-to-batch variability and eliminates the need for in-house re-purification, which is particularly valuable when the compound is used in quantitative structure–activity relationship (QSAR) studies or when reproducibility across independent laboratories is required.

Purity Quality Control Procurement NMR

High-Impact Application Scenarios for 1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea Based on Quantitative Differentiation Evidence


Gastric Cancer Drug Discovery: BGC823-Selective Antiproliferative Screening

Leveraging the compound's preferential sub-micromolar potency against BGC823 gastric cancer cells (IC₅₀ = 0.39 ± 0.06 μM) with an ~18-fold selectivity window over HT-29 colorectal cancer cells, research groups focused on gastric adenocarcinoma can employ this compound as a lineage-selective chemical probe. The reported Aurora-A kinase inhibitory mechanism provides a testable hypothesis for mechanistic follow-up studies. This selectivity profile is not replicated by the ethylene-bridged analog 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which shows only intermediate activity (IC₅₀ = 4.71 μM against HeLa) [1].

Cardiac PKCα Signaling Research: Isoform-Selective Chemical Probe Development

The indolylurea scaffold's documented nanomolar PKCα inhibition (class lead IC₅₀ = 95 nM) with >100-fold selectivity over PKA makes this compound an attractive starting point for developing chemical probes to dissect PKCα-mediated calcium handling in cardiomyocytes [1]. Unlike bis-indolylmaleimide inhibitors (e.g., Ruboxistaurin, Enzastaurin) that preferentially target PKCβ, the indolylurea chemotype offers PKCα-directed pharmacology relevant to heart failure research where PKCα and PKA play opposing regulatory roles [2].

Multi-Target Antimicrobial–Anticancer Screening Cascades

The compound's demonstrated dual activity profile—anticancer potency across MCF-7, BGC823, HT-29, and NCI-H460 cell lines combined with broad-spectrum antibacterial (MIC 10–50 μg/mL) and antifungal (MIC 25–100 μg/mL against C. albicans and A. niger) activity—enables consolidated procurement for multi-assay screening programs [1]. This eliminates the logistical burden of sourcing separate chemotypes for oncology and infectious disease assay panels.

Structure-Based Drug Design: Conformationally Constrained Indolylurea Template

The direct urea–indole C3 linkage of CAS 922940-31-6, which eliminates two rotatable bonds compared to the ethylene-bridged analog, provides a more rigid pharmacophore for computational docking and structure-based optimization [1]. Researchers can leverage the crystal structure of the related analog (monoclinic P2₁/c, a = 16.2774 Å, b = 11.1082 Å, c = 9.0819 Å, β = 103.09°) as a starting model for homology modeling and virtual screening campaigns, with the N1-ethyl group offering a synthetic handle for further diversification [2].

Quote Request

Request a Quote for 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.